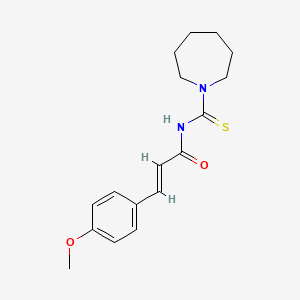
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide, also known as DMPT, is a synthetic compound which has been widely used in scientific research for its unique properties. DMPT is a thioamide compound that has been shown to have a number of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the activation of HIF. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce HIF in cells, leading to the upregulation of a number of genes involved in hypoxia response. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of prolyl hydroxylase enzymes, which are involved in the degradation of HIF. This inhibition leads to the stabilization of HIF and the upregulation of genes involved in hypoxia response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a number of interesting biochemical and physiological effects. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce HIF in cells, leading to the upregulation of a number of genes involved in hypoxia response. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and anti-cancer properties. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of prolyl hydroxylase enzymes, which are involved in the degradation of HIF. This inhibition leads to the stabilization of HIF and the upregulation of genes involved in hypoxia response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has a number of advantages for use in lab experiments. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is a relatively simple compound to synthesize, and it has been extensively studied in scientific research. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide in lab experiments. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have some toxicity in certain cell lines, and its effects on different cell types can vary.
Zukünftige Richtungen
There are a number of interesting future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide. One potential area of research is the development of new drugs based on the structure of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have anti-inflammatory and anti-cancer properties, and further research in these areas could lead to the development of new drugs for the treatment of these conditions. Another potential area of research is the investigation of the effects of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide on different cell types. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have some toxicity in certain cell lines, and further research could help to elucidate the mechanisms underlying these effects. Finally, the study of the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide could lead to the development of new therapies for the treatment of hypoxia-related conditions.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methylphenylhydrazine in the presence of sodium hydroxide and carbon disulfide. This reaction results in the formation of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide as a white crystalline solid. The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been extensively used in scientific research as a tool to investigate a variety of biological processes. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a number of interesting biochemical and physiological effects, including the ability to induce hypoxia-inducible factor (HIF) in cells. HIF is a transcription factor that plays a key role in the regulation of cellular responses to hypoxia. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-4-7-14(8-5-11)18-16(22)20-21-17(23)19-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H2,18,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGJQKHNCYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)



![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)
![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)